molecular formula C20H19N7O7 B584502 10-Formyl Folic Acid-d4 CAS No. 461426-41-5

10-Formyl Folic Acid-d4

Cat. No.: B584502
CAS No.: 461426-41-5
M. Wt: 473.438
InChI Key: UGWUWNVTCLDEOG-MNZXJJDISA-N
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Description

10-Formyl Folic Acid-d4 is a labeled derivative of 10-Formyl Folic Acid . It is a stable isotope-labeled compound that has four deuterium atoms incorporated within its molecular structure . This compound is a member of the B-vitamin family and plays a vital role in DNA synthesis and repair, amino acid metabolism, and cell division . It is structurally similar to folic acid, with the addition of a formyl group at the 10-position .


Molecular Structure Analysis

The molecular formula of this compound is C20H15D4N7O7, and its molecular weight is 473.43 g/mol . The IUPAC name is (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid .


Chemical Reactions Analysis

In the absence of antioxidants, 10-formyl-THF is readily oxidized to 10-formyl-DHF, and on prolonged incubation, is further oxidized to 10-formyl-folic acid .


Physical and Chemical Properties Analysis

This compound is a yellow or orange crystalline powder that is soluble in water and ethanol . The labeled compound is stable under normal conditions and has a shelf life of several years if stored appropriately .

Scientific Research Applications

Use as Internal Standards in Stable Isotope Dilution Assays

10-Formyl Folic Acid-d4, a labeled variant of folic acid, plays a crucial role in the synthesis of labeled vitamers of folic acid, such as tetrahydrofolate, 5-formyltetrahydrofolate, 5-methyltetrahydrofolate, and 10-formylfolate. These labeled compounds are pivotal for stable isotope dilution assays, providing a method for accurate quantification of folates in various matrices. The synthesis involves deuterating p-aminobenzoic acid, followed by coupling to glutamic acid and 6-formylpterin. Mass spectrometric studies validate their use as internal standards, highlighting their importance in analytical chemistry for folate quantification (Freisleben, Schieberle, & Rychlik, 2002).

Involvement in One-Carbon Metabolism and Developmental Processes

This compound, by virtue of its involvement in one-carbon metabolism, is crucial for understanding the biochemical mechanisms through which folates act during development. Research demonstrates the importance of 10-formyltetrahydrofolate, a related compound, in embryonic development and in preventing neural tube defects (NTDs). Studies on gene deletions affecting folate metabolism provide insight into the critical roles these compounds play in mammalian development and offer potential links between folate metabolism and birth defects such as NTDs (Momb et al., 2012).

Role in Nucleotide Biosynthesis and Potential Antitumor Applications

Research into the synthesis of pyrimidodiazepine-based folates as potential inhibitors of glycinamide ribonucleotide formyltransferase (GARFT) highlights the role of 10-formyl-5,6,7,8-tetrahydrofolic acid, and by extension its labeled variants, in purine nucleotide biosynthesis. Inhibiting GARFT could impair de novo purine biosynthesis, offering a biochemical rationale for targeting this pathway in antitumor chemotherapy. The conversion of glycinamide ribonucleotide (GAR) to N-formylglycinamide ribonucleotide (FGAR) showcases the critical function of formylfolates in nucleotide biosynthesis (Parker et al., 2002).

Nutritional and Metabolic Insights from Food Chemistry

This compound's natural counterpart, 10-formyltetrahydrofolate, has been studied in various food matrices to understand its nutritional value and stability. These studies provide insights into the folate content and its forms in foods like soybeans and sweet peppers, contributing to our understanding of folate bioavailability and nutritional value in human diets. Such research aids in dietary recommendations and the development of fortified foods to enhance folate intake (Ginting & Arcot, 2004; Phillips et al., 2006).

Future Directions

10-Formyl Folic Acid-d4 is a valuable tool for studying the metabolism and function of folic acid in the body . Its unique labeling makes it an ideal candidate for various research and diagnostic applications, and its stability and easy solubility make it a convenient reagent for laboratory use . The future directions of this compound are likely to be influenced by the ongoing research in the field of folic acid metabolism .

Biochemical Analysis

Biochemical Properties

10-Formyl Folic Acid-d4 plays a crucial role in many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .

Cellular Effects

This compound influences various types of cells and cellular processes. It supports a series of processes that are essential for the cell, including purine and thymidylate synthesis, the methionine cycle, and redox defense . It also contributes to cell proliferation, mitochondrial respiration, and epigenetic regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In the absence of antioxidants, this compound is readily oxidized to 10-formyl-DHF (half-life, typically <30 min at 37°C), and on prolonged incubation, it is further oxidized to 10-formyl-folic acid .

Dosage Effects in Animal Models

While a low dose of this compound is nutritionally beneficial, a high dose of this compound is very toxic . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways that support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 10-Formyl Folic Acid-d4 involves several steps starting from commercially available starting materials. The synthesis pathway involves the protection of functional groups, formation of key intermediates, and deprotection of functional groups to obtain the final product.", "Starting Materials": [ "Folic Acid-d4", "Formic Acid", "Acetic Anhydride", "Sodium Hydroxide", "Methanol", "Ethanol", "Diethyl Ether", "Chloroform", "Sodium Bicarbonate", "Hydrochloric Acid", "Sodium Chloride", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of Folic Acid-d4 using acetic anhydride and sodium bicarbonate to obtain N-acetyl Folic Acid-d4", "Reduction of the N-acetyl group to obtain N-formyl Folic Acid-d4 using formic acid and sodium hydroxide", "Protection of the amino group using acetic anhydride to obtain N-acetyl-N-formyl Folic Acid-d4", "Conversion of the N-acetyl group to the amino group using sodium hydroxide and methanol to obtain N-formyl Folic Acid-d4", "Protection of the hydroxyl group using acetic anhydride to obtain N-formyl 10-acetyl Folic Acid-d4", "Deprotection of the carboxylic acid group using sodium hydroxide and methanol to obtain 10-Formyl Folic Acid-d4" ] }

CAS No.

461426-41-5

Molecular Formula

C20H19N7O7

Molecular Weight

473.438

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D

InChI Key

UGWUWNVTCLDEOG-MNZXJJDISA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O

Synonyms

N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid;  10-Formylpteroylglutamic Acid-d4;  N10-Formylfolic Acid-d4;  N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; 

Origin of Product

United States

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